Calicheamicin

描述

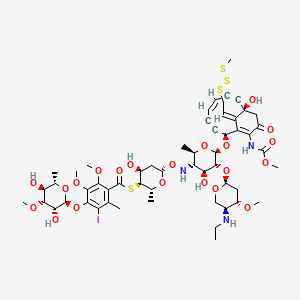

Calicheamicin, a family of enediyne antitumor antibiotics, is derived from the bacterium Micromonospora echinospora ssp[“].calichensis, found in chalky soil.These compounds exhibit potent cytotoxicity through double-strand DNA breaks, inhibiting DNA synthesis. The family comprises 15-20 members, differentiated by Greek letter subscripts based on thin-layer chromatography mobility and superscripts indicating halogen substitutions.this compound is a prominent member.

属性

IUPAC Name |

S-[(2R,3S,4S,6S)-6-[[(2R,3S,4S,5R,6R)-5-[(2S,4S,5S)-5-(ethylamino)-4-methoxyoxan-2-yl]oxy-4-hydroxy-6-[[(2S,5Z,9R,13Z)-9-hydroxy-12-(methoxycarbonylamino)-13-[2-(methyltrisulfanyl)ethylidene]-11-oxo-2-bicyclo[7.3.1]trideca-1(12),5-dien-3,7-diynyl]oxy]-2-methyloxan-3-yl]amino]oxy-4-hydroxy-2-methyloxan-3-yl] 4-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5-iodo-2,3-dimethoxy-6-methylbenzenecarbothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H74IN3O21S4/c1-12-57-30-24-73-35(22-34(30)68-6)78-48-43(63)40(26(3)75-53(48)77-33-17-15-13-14-16-19-55(67)23-32(61)41(58-54(66)72-10)38(33)29(55)18-20-82-84-81-11)59-80-36-21-31(60)50(28(5)74-36)83-51(65)37-25(2)39(56)46(49(71-9)45(37)69-7)79-52-44(64)47(70-8)42(62)27(4)76-52/h13-14,18,26-28,30-31,33-36,40,42-44,47-48,50,52-53,57,59-60,62-64,67H,12,20-24H2,1-11H3,(H,58,66)/b14-13-,29-18-/t26-,27+,28-,30+,31+,33+,34+,35+,36+,40-,42+,43+,44-,47-,48-,50-,52+,53+,55+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXCHCVDVKSCDHU-GPCZLZLMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1COC(CC1OC)OC2C(C(C(OC2OC3C#CC=CC#CC4(CC(=O)C(=C3C4=CCSSSC)NC(=O)OC)O)C)NOC5CC(C(C(O5)C)SC(=O)C6=C(C(=C(C(=C6OC)OC)OC7C(C(C(C(O7)C)O)OC)O)I)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN[C@H]1CO[C@H](C[C@@H]1OC)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@H]3C#C/C=C\C#C[C@@]\4(CC(=O)C(=C3/C4=C/CSSSC)NC(=O)OC)O)C)NO[C@H]5C[C@@H]([C@@H]([C@H](O5)C)SC(=O)C6=C(C(=C(C(=C6OC)OC)O[C@H]7[C@@H]([C@@H]([C@H]([C@@H](O7)C)O)OC)O)I)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H74IN3O21S4 | |

| Record name | calicheamicin | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Calicheamicin | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108212-75-5 | |

| Record name | S-[(2R,3S,4S,6S)-6-[[(2R,3S,4S,5R,6R)-5-[(2S,4S,5S)-5-(ethylamino)-4-methoxyoxan-2-yl]oxy-4-hydroxy-6-[[(2S,5Z,9R,13Z)-9-hydroxy-12-(methoxycarbonylamino)-13-[2-(methyltrisulfanyl)ethylidene]-11-oxo-2-bicyclo[7.3.1]trideca-1(12),5-dien-3,7-diynyl]oxy]-2-methyloxan-3-yl]amino]oxy-4-hydroxy-2-methyloxan-3-yl] 4-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5-iodo-2,3-dimethoxy-6-methylbenzenecarbothioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Discovery of Calicheamicin from Micromonospora echinospora: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, production, and purification of calicheamicins, a class of potent enediyne antitumor antibiotics, from the bacterium Micromonospora echinospora. This document details the experimental protocols, quantitative data, and biosynthetic pathways crucial for understanding and potentially exploiting these complex natural products.

Introduction: The Dawn of a Potent Antitumor Agent

The story of calicheamicin begins in the mid-1980s with the isolation of a novel actinomycete, Micromonospora echinospora subsp. calichensis, from a chalky soil sample, or "caliche," collected in Kerrville, Texas.[1] Scientists at Lederle Laboratories identified a family of exceptionally potent antitumor compounds from the fermentation broth of this bacterium.[1] These compounds, named calicheamicins, belong to the enediyne class of natural products, characterized by a unique nine- or ten-membered ring containing a double bond and two triple bonds. This "warhead" is responsible for their extraordinary cytotoxicity, which is up to 1000 times more potent than adriamycin. The most notable of these is this compound γ1I.

The remarkable biological activity of calicheamicins stems from their ability to bind to the minor groove of DNA and undergo a Bergman cyclization, generating a highly reactive diradical species. This diradical then abstracts hydrogen atoms from the DNA backbone, leading to double-strand breaks and ultimately, cell death. This mechanism of action has made calicheamicins a focal point for the development of antibody-drug conjugates (ADCs), which utilize monoclonal antibodies to deliver the potent cytotoxic payload specifically to cancer cells, minimizing off-target toxicity.

Fermentation for this compound Production

The production of calicheamicins is achieved through submerged fermentation of Micromonospora echinospora. Optimization of fermentation media and conditions is critical for achieving high yields of these complex secondary metabolites.

Quantitative Data on this compound Fermentation

| Parameter | Value/Condition | Reference |

| Producing Strain | Micromonospora echinospora subsp. calichensis | [2] |

| Fermentation Time | 8-10 days | [3] |

| Culture Temperature | 28 ± 2 °C | [3] |

| Shake Flask RPM | 200-250 rpm | [3] |

| Fermentor Agitation | 150-250 rpm | [3] |

| Aeration | 0.8-1.0 vvm | [3] |

| Inoculum Size | 3-10% (v/v) | [3] |

| Precursor Addition | Potassium Iodide (KI) | [3] |

| In situ Adsorption | Macroporous Adsorption Resins | [3] |

Experimental Protocol: Fermentation of Micromonospora echinospora

This protocol is based on a high-yield fermentation method described in the literature.[3]

1. Strain Maintenance and Inoculum Preparation:

-

Maintain Micromonospora echinospora on agar slants with a suitable medium (e.g., yeast extract-malt extract agar).

-

Inoculate a seed culture medium with spores or mycelial fragments from the agar slant. The seed medium can contain (g/L): glucose 10, soluble starch 20, yeast extract 5, peptone 5, and CaCO₃ 1.

-

Incubate the seed culture at 28°C for 2-3 days on a rotary shaker at 220 rpm.

2. Production Fermentation:

-

Prepare the production medium. A representative medium composition is as follows (g/L):

-

Carbon Source: Soluble starch (40-60) or dextrin (30-50).

-

Nitrogen Source: Yeast extract (5-10), peptone (5-10), or soybean meal (10-20).

-

Trace Elements: A solution containing FeSO₄·7H₂O, MgSO₄·7H₂O, and CaCO₃.

-

Precursor: Potassium Iodide (KI) at a concentration of 0.1-1.0 g/L to promote the formation of iodinated calicheamicins.

-

-

Add a macroporous adsorbent resin (e.g., polystyrene-based) to the production medium at a concentration of 2-5% (w/v) for in situ product adsorption. This can significantly increase the final yield by reducing product degradation and feedback inhibition.

-

Sterilize the production medium and resin by autoclaving at 121°C for 30 minutes.

-

After cooling, inoculate the production medium with 3-10% (v/v) of the seed culture.

-

Ferment for 8-10 days at 28 ± 2°C with agitation (150-250 rpm) and aeration (0.8-1.0 vvm).

3. Monitoring the Fermentation:

-

Monitor the pH of the culture and maintain it in the range of 6.5-7.5.

-

Periodically take samples to assess cell growth (e.g., by measuring packed cell volume or dry cell weight) and this compound production (e.g., by HPLC analysis of the resin extract).

Isolation and Purification of Calicheamicins

The recovery and purification of calicheamicins from the fermentation broth is a multi-step process involving extraction and chromatography.

Experimental Workflow: Isolation and Purification

Caption: General workflow for the isolation and purification of calicheamicins.

Experimental Protocol: Isolation and Purification

This protocol is a generalized procedure based on the methods described by Lee et al. (1989).

1. Extraction:

-

At the end of the fermentation, harvest the entire broth, including the mycelia and the adsorbent resin.

-

Extract the whole broth with a water-immiscible organic solvent such as ethyl acetate. Perform the extraction multiple times to ensure complete recovery of the calicheamicins.

-

Combine the organic extracts and concentrate them under reduced pressure to obtain a crude extract.

2. Selective Precipitation:

-

Dissolve the crude extract in a minimal amount of a polar solvent (e.g., methanol or acetone).

-

Add a non-polar solvent such as hexane dropwise with stirring to precipitate the calicheamicins.

-

Collect the precipitate by centrifugation or filtration. This step helps to remove highly non-polar impurities.

3. Chromatographic Purification:

-

Normal-Phase Chromatography:

-

Dissolve the precipitated material in a suitable solvent and apply it to a silica gel column.

-

Elute the column with a gradient of a non-polar solvent (e.g., hexane or chloroform) and a polar solvent (e.g., ethyl acetate or methanol).

-

Collect fractions and analyze them for the presence of calicheamicins using thin-layer chromatography (TLC) or HPLC.

-

Pool the fractions containing the desired compounds.

-

-

Reversed-Phase Chromatography:

-

Further purify the this compound-containing fractions by reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

-

Use a gradient of water and a polar organic solvent such as acetonitrile or methanol as the mobile phase.

-

Monitor the elution profile with a UV detector at a wavelength where calicheamicins absorb (e.g., around 240 nm and 320 nm).

-

Collect the peaks corresponding to the different this compound analogues.

-

-

Partition Chromatography:

-

For final polishing and separation of closely related analogues, partition chromatography can be employed. This technique separates compounds based on their differential partitioning between two immiscible liquid phases.

-

The this compound Biosynthetic Pathway

The biosynthesis of this compound is a complex process involving a Type I iterative polyketide synthase (PKS) for the enediyne core and a series of tailoring enzymes, most notably glycosyltransferases, for the attachment of the unique sugar moieties.

Biosynthetic Pathway Overview

Caption: Simplified biosynthetic pathway of this compound.

The biosynthesis of the this compound core is initiated by an iterative Type I polyketide synthase (PKS) encoded by the gene calE8.[4] This PKS utilizes acetyl-CoA as a starter unit and malonyl-CoA as an extender unit to assemble a polyketide chain. Subsequent modifications by tailoring enzymes lead to the formation of the characteristic enediyne core, known as calicheamicinone.

The intricate aryltetrasaccharide side chain is then assembled in a stepwise manner by four distinct glycosyltransferases: CalG1, CalG2, CalG3, and CalG4.[2] These enzymes catalyze the sequential addition of unusual sugar moieties to the enediyne core, contributing to the DNA binding specificity and overall biological activity of the final molecule.[2] The order of glycosylation is crucial for the correct assembly of the final product.

Conclusion

The discovery of calicheamicins from Micromonospora echinospora represents a landmark in the field of natural product chemistry and drug discovery. Their unique structure and potent biological activity have not only provided a powerful tool for cancer research but have also paved the way for the development of targeted therapies like antibody-drug conjugates. The in-depth understanding of their biosynthesis, fermentation, and purification, as outlined in this guide, is essential for the continued exploration and utilization of these remarkable molecules in the fight against cancer. Further research into the genetic regulation of the biosynthetic pathway and optimization of the fermentation process holds the potential for even greater yields and the generation of novel this compound analogues with improved therapeutic properties.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Biochemical and structural insights of the early glycosylation steps in this compound biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biochemical and structural insights of the early glycosylation steps in this compound biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

The Calicheamicin Bergman Cyclization: A Gateway to Diradical-Mediated DNA Cleavage

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Calicheamicin γ1 is a potent member of the enediyne class of antitumor antibiotics, renowned for its extraordinary cytotoxicity.[1] Isolated from the bacterium Micromonospora echinospora ssp. calichensis, its mechanism of action is a fascinating cascade of chemical transformations culminating in the site-specific cleavage of double-stranded DNA.[2][3] This guide provides a detailed technical overview of the core process responsible for this compound's bioactivity: the Bergman cyclization of its enediyne core into a highly reactive diradical species. We will delve into the quantitative aspects of this reaction, provide detailed experimental protocols for its study, and visually represent the key pathways and workflows.

The this compound molecule can be conceptually divided into three key functional regions: an aryltetrasaccharide domain that selectively binds to the minor groove of DNA, a trisulfide group that acts as a trigger, and the aglycon core containing the crucial enediyne "warhead".[3] The sequence-selective binding of the oligosaccharide moiety positions the reactive core in close proximity to the DNA backbone, setting the stage for the subsequent DNA-damaging events.[2]

The Bergman Cyclization of this compound: From Triggering to Diradical Formation

The Bergman cyclization is a thermally or photochemically induced reaction that converts an enediyne into a highly reactive p-benzyne diradical.[4] While acyclic enediynes typically require high temperatures (around 200°C) to overcome the activation energy barrier for cyclization, the enediyne moiety within the strained 10-membered ring of this compound allows the reaction to proceed at physiological temperatures once activated.[4]

The activation of the Bergman cyclization in this compound is initiated by a nucleophilic attack on the central sulfur atom of the methyl trisulfide group, typically by a cellular thiol such as glutathione.[3] This leads to the formation of a thiol intermediate which then undergoes an intramolecular Michael addition to the α,β-unsaturated ketone within the aglycon. This reaction changes the hybridization of a bridgehead carbon from sp2 to sp3, inducing significant strain in the 10-membered ring. This increased ring strain dramatically lowers the activation barrier for the Bergman cyclization, allowing the cycloaromatization to proceed spontaneously at body temperature.[3]

The cyclization transforms the enediyne into a p-benzyne diradical, a highly reactive species.[1] This diradical is a potent hydrogen atom abstractor. Positioned in the minor groove of DNA, it abstracts hydrogen atoms from the deoxyribose backbone of both DNA strands, leading to double-stranded DNA breaks and ultimately, apoptosis.[2]

Quantitative Data

The following tables summarize key quantitative data related to the Bergman cyclization of this compound and various enediyne analogs, as well as the DNA cleavage efficiency of this compound mimics.

| Compound/System | Activation Enthalpy (ΔH‡) (kcal/mol) | Activation Free Energy (ΔG‡) (kcal/mol) | Notes |

| Triggered this compound γ1 (E chair form) | 16.4 | - | Calculated for the reaction in the minor groove of DNA.[5] |

| Parent Enediyne (unspecified) | - | 31.5 | Measured for a diol-containing analog with an internuclear distance of 3.20 Å.[6] |

| ortho-NO2 substituted enediyne | - | Lowered | Confirmed by kinetic measurements.[7] |

| ortho-CHO substituted enediyne | - | Lowered | Confirmed by kinetic measurements.[7] |

| Various Enediynes | - | < 24 | Guideline for activity at body temperature.[6] |

Table 1: Activation Energies for Bergman Cyclization. This table presents a comparison of the activation energies for the Bergman cyclization of triggered this compound and other enediyne systems. The data highlights the significant reduction in the activation barrier for the strained cyclic system of this compound.

| Compound | EC50 for DNA Cleavage (nM) | Notes |

| Diazonium Mimic 10 (Benzene-1,4-bisdiazonium) | Improved potency over monodiazonium | Mimics the p-benzyne diradical.[8] |

| Diazonium Mimic 11 (Naphthalene-1,5-bisdiazonium) | 37.1 | Outperformed monodiazonium analog.[8][9] |

| Diazonium Mimic 23 | ~1000 (in dark) | Demonstrates photoactivation.[9] |

| Various Diazonium Mimics | Low nM to µM range | Shows a wide range of potencies.[8][9] |

Table 2: DNA Cleavage Efficiency of this compound Mimics. This table showcases the half-maximal effective concentration (EC50) for DNA cleavage by various synthetic mimics of this compound. The data illustrates the potential for developing potent DNA cleaving agents with simpler structures than the natural product.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the this compound Bergman cyclization.

Synthesis of Calicheamicinone (Aglycon Core)

The total synthesis of calicheamicinone is a complex, multi-step process. Several research groups have reported total syntheses, often involving intricate strategies to construct the strained bicyclic enediyne core. A general overview of a synthetic approach is provided below, based on published literature. For detailed, step-by-step procedures, it is essential to consult the primary research articles.

General Strategy:

-

Construction of the Bicyclic Core: The synthesis often begins with the construction of a suitable bicyclic precursor. This can be achieved through various cycloaddition reactions or ring-closing metathesis strategies.

-

Introduction of the Enediyne Moiety: The two acetylene groups are typically introduced through reactions such as the Sonogashira coupling or by the addition of acetylide anions to carbonyl groups followed by elimination.

-

Formation of the Bridgehead Double Bond: The double bond within the 10-membered ring is often formed late in the synthesis, for example, through an elimination reaction.

-

Functional Group Manipulations: Throughout the synthesis, protecting groups are used to mask reactive functional groups, and these are selectively removed at appropriate stages. The final steps involve the introduction of the requisite functional groups on the aglycon.

For specific reaction conditions, reagents, and purification methods, refer to the seminal papers on the total synthesis of calicheamicinone by Nicolaou, Danishefsky, and others.[10]

Thiol-Triggered Bergman Cyclization

This protocol describes a general method for initiating the Bergman cyclization of a this compound analog in a laboratory setting using a thiol activator.

Materials:

-

This compound analog with a trisulfide trigger

-

Thiol activator (e.g., glutathione, dithiothreitol (DTT))

-

Anhydrous, deoxygenated solvent (e.g., acetonitrile, dimethyl sulfoxide (DMSO))

-

Inert atmosphere (e.g., argon or nitrogen)

-

Reaction vessel (e.g., Schlenk tube)

-

Temperature control system (e.g., water bath)

Procedure:

-

Dissolve the this compound analog in the anhydrous, deoxygenated solvent in the reaction vessel under an inert atmosphere. The concentration will depend on the specific analog and the analytical method used for monitoring the reaction.

-

Prepare a stock solution of the thiol activator in the same deoxygenated solvent.

-

Initiate the reaction by adding the thiol activator solution to the this compound analog solution. The molar ratio of thiol to the enediyne is a critical parameter and should be optimized.

-

Maintain the reaction at a constant temperature (e.g., 37°C) to mimic physiological conditions.

-

Monitor the progress of the reaction over time using an appropriate analytical technique, such as HPLC (to follow the disappearance of the starting material and the appearance of products) or NMR spectroscopy.

p-Benzyne Diradical Trapping

The highly reactive p-benzyne diradical can be "trapped" by a hydrogen donor, such as 1,4-cyclohexadiene, to yield a stable aromatic product.

Materials:

-

Reaction mixture from the thiol-triggered Bergman cyclization

-

1,4-cyclohexadiene (as a trapping agent)

-

GC-MS or LC-MS for product analysis

Procedure:

-

Perform the thiol-triggered Bergman cyclization as described above.

-

At various time points, or at the completion of the reaction, add an excess of 1,4-cyclohexadiene to the reaction mixture.

-

Allow the trapping reaction to proceed.

-

Analyze the reaction mixture by GC-MS or LC-MS to identify the trapped product (a substituted benzene derivative). The presence of this product provides indirect evidence for the formation of the p-benzyne diradical.

DNA Cleavage Assay using Agarose Gel Electrophoresis

This protocol outlines a standard method to assess the DNA-cleaving ability of this compound or its analogs using supercoiled plasmid DNA.

Materials:

-

Supercoiled plasmid DNA (e.g., pBR322)

-

This compound or analog

-

Thiol activator (if required for the specific compound)

-

Reaction buffer (e.g., Tris-HCl buffer, pH 7.5)

-

Agarose

-

Electrophoresis buffer (e.g., TAE or TBE buffer)

-

DNA loading dye

-

Ethidium bromide or other DNA stain

-

Agarose gel electrophoresis apparatus and power supply

-

UV transilluminator and gel documentation system

Procedure:

-

Prepare a reaction mixture containing the supercoiled plasmid DNA in the reaction buffer.

-

Add the this compound or analog to the reaction mixture at various concentrations. If a thiol activator is required, it should be added to initiate the reaction.

-

Incubate the reaction mixtures at 37°C for a defined period (e.g., 1 hour).

-

Stop the reaction by adding the DNA loading dye, which typically contains a chelating agent like EDTA to inactivate any metal-dependent nucleases and glycerol to increase the density of the sample.

-

Prepare an agarose gel of an appropriate concentration (e.g., 1%) in the electrophoresis buffer and add ethidium bromide to the molten agarose.

-

Load the reaction samples into the wells of the agarose gel.

-

Perform electrophoresis at a constant voltage until the dye fronts have migrated a sufficient distance.

-

Visualize the DNA bands on a UV transilluminator. Supercoiled DNA (Form I) will migrate fastest, followed by linear DNA (Form III), and nicked, open-circular DNA (Form II) will migrate the slowest.

-

Quantify the intensity of the different DNA forms to determine the extent of single-strand and double-strand DNA cleavage. The EC50 value can be determined by plotting the percentage of cleaved DNA against the concentration of the compound.[9]

EPR Spectroscopy for Diradical Detection

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for detecting and characterizing species with unpaired electrons, such as radicals. While direct detection of the short-lived p-benzyne diradical is challenging, spin trapping can be employed.

General Principle:

-

A "spin trap" molecule is added to the reaction mixture where the radical is being generated.

-

The spin trap reacts with the transient radical to form a more stable radical adduct.

-

This stable radical adduct can then be detected and characterized by EPR spectroscopy.

Materials:

-

EPR spectrometer

-

Spin trapping agent (e.g., 5,5-dimethyl-1-pyrroline N-oxide (DMPO) or a nitroso compound)

-

Reaction mixture generating the p-benzyne diradical

Procedure:

-

In an EPR-compatible sample tube, combine the this compound analog, the thiol activator, and the spin trapping agent in a suitable deoxygenated solvent.

-

Initiate the reaction and immediately place the sample tube in the EPR spectrometer.

-

Record the EPR spectrum at specific time intervals.

-

The resulting spectrum will be characteristic of the spin adduct formed, providing information about the structure of the trapped radical. The hyperfine coupling constants of the EPR spectrum can help to identify the trapped radical species.

Note: The choice of spin trap and the experimental conditions are crucial for successful detection and need to be optimized for the specific system under investigation.

Mandatory Visualizations

Caption: Mechanism of this compound-induced DNA Damage.

Caption: Workflow for DNA Cleavage Assay.

Conclusion

The Bergman cyclization of this compound is a remarkable example of nature's ingenuity in creating highly potent bioactive molecules. The intricate interplay of molecular recognition, a chemical trigger, and strain-release-driven cycloaromatization results in the formation of a powerful DNA-damaging agent. Understanding the nuances of this process, from its kinetics and thermodynamics to the practical aspects of its study, is crucial for the development of new anticancer therapies. The synthetic mimics of this compound, which aim to replicate its DNA-cleaving ability with simpler and more tunable structures, represent a promising avenue for future drug discovery efforts. This guide has provided a comprehensive technical overview to aid researchers in their exploration of this fascinating and therapeutically relevant chemical transformation.

References

- 1. This compound Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. adcreview.com [adcreview.com]

- 4. Bergman Cyclization [organic-chemistry.org]

- 5. The reactivity of this compound gamma(1)(I) in the minor groove of DNA: the decisive role of the environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Efficient and Accurate Characterization of the Bergman Cyclization for Several Enediynes Including an Expanded Substructure of Esperamicin A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Tunable and Photoactivatable Mimics of this compound γ1 for DNA Cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. inoue.f.u-tokyo.ac.jp [inoue.f.u-tokyo.ac.jp]

A Technical Guide to the Calicheamicin Self-Sacrifice Resistance Mechanism in Micromonospora echinospora

Abstract: The enediyne antitumor antibiotic calicheamicin, produced by the bacterium Micromonospora echinospora, is one of the most potent cytotoxic agents known, acting through sequence-selective DNA cleavage.[1][2][3] This extreme toxicity necessitates a highly effective self-resistance mechanism to protect the producer organism from its own metabolic weapon. Research has unveiled a novel "self-sacrifice" paradigm, where specific proteins encoded within the this compound biosynthetic gene cluster directly interact with and neutralize the antibiotic, leading to the destruction of both the protein and the this compound molecule. This guide provides an in-depth examination of this mechanism, detailing the key proteins, their molecular interactions, quantitative resistance data, and the experimental protocols used for their characterization.

The Molecular Threat: this compound's Mechanism of Action

This compound's potent bioactivity stems from its unique molecular architecture, featuring a bicyclo[7.3.1]enediyne "warhead" and an aryltetrasaccharide domain that guides the molecule to the minor groove of DNA.[1][4] The activation of the warhead is initiated by the reduction of an allylic trisulfide group, a reaction readily carried out by intracellular thiols like glutathione.[2][5] This triggers a Bergman cyclization, generating a highly reactive 1,4-didehydrobenzene (para-benzyne) diradical.[1] This diradical is capable of abstracting hydrogen atoms from the deoxyribose backbone of DNA, leading to oxidative strand scission and ultimately, cell death.[1] The necessity for the producer organism, M. echinospora, to survive the production of such a potent DNA-damaging agent has driven the evolution of a specialized and highly efficient resistance strategy.

The Genetic Basis of Resistance: The calC Locus

The primary mechanism of self-resistance in M. echinospora is encoded by the calC gene, located within the this compound biosynthetic gene cluster.[1][6] The protein product, CalC, was the first identified example of this self-sacrificing resistance model.[1][7] Subsequent research, aided by structural genomics, has identified other proteins within the same gene cluster, namely CalU16 and CalU19, that function through a similar protective mechanism.[8][9]

Structurally, these proteins belong to the STeroidogenic Acute Regulatory protein related lipid Transfer (START) domain family, which is known for binding lipids.[8][9] This structural feature is thought to facilitate the binding of the lipid-like this compound molecule. CalC has also been characterized as a non-heme iron metalloprotein, although the precise role of the iron cofactor in the resistance mechanism is not fully elucidated.[6]

The Self-Sacrifice Mechanism: A Molecular Perspective

The self-sacrifice mechanism is a stoichiometric detoxification process where one molecule of the resistance protein neutralizes one molecule of activated this compound. The process can be broken down into the following key steps:

-

Binding: An activated this compound molecule, poised to undergo Bergman cyclization, is bound by a resistance protein such as CalC within a protective calyx.[10]

-

Radical Quenching: Upon cycloaromatization, the resulting para-benzyne diradical abstracts a hydrogen atom not from DNA, but from a specific amino acid residue within the protein's active site. For CalC, this has been identified as the Cα hydrogen of Glycine 113 (G113).[8]

-

Inactivation and Cleavage: This hydrogen abstraction quenches the this compound diradical, inactivating it and preventing any DNA damage. The process generates a protein radical, which, in the presence of oxygen, leads to the site-specific cleavage of the protein itself.[8][10] Both the antibiotic and the resistance protein are consumed in the reaction.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. adcreview.com [adcreview.com]

- 3. Calicheamicins, a novel family of antitumor antibiotics: taxonomy, fermentation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biochemical and structural insights of the early glycosylation steps in this compound biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Resistance to enediyne antitumor antibiotics by CalC self-sacrifice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Structure-Guided Functional Characterization of Enediyne Self-Sacrifice Resistance Proteins, CalU16 and CalU19 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Crossroads of Antibiotic Resistance and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Calicheamicin Derivatives: Chemical Synthesis and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

The calicheamicins are a class of exceptionally potent enediyne antitumor antibiotics produced by the bacterium Micromonospora echinospora.[1] Their remarkable cytotoxicity stems from their unique mechanism of action: the ability to bind to the minor groove of DNA and induce double-stranded breaks, ultimately leading to apoptosis.[2][3] This cell-killing ability has made calicheamicin and its derivatives highly valuable as payloads in antibody-drug conjugates (ADCs) for targeted cancer therapy.[4] Notable examples of FDA-approved ADCs utilizing this compound derivatives include gemtuzumab ozogamicin (Mylotarg®) for acute myeloid leukemia (AML) and inotuzumab ozogamicin (Besponsa®) for acute lymphoblastic leukemia (ALL).[1]

This technical guide provides a comprehensive overview of the chemical synthesis of this compound derivatives, their mechanism of action, and their biological activity. It is intended to serve as a resource for researchers and professionals involved in the discovery and development of novel cancer therapeutics.

Chemical Synthesis of this compound γ1I and its Derivatives

The total synthesis of this compound γ1I, the most well-known member of the this compound family, is a formidable challenge in organic chemistry that has been successfully addressed by several research groups, most notably those of K.C. Nicolaou and Samuel Danishefsky.[3][5] The synthesis is typically convergent, involving the independent preparation of the complex oligosaccharide and aglycone core, followed by their strategic coupling.

Synthesis of the Oligosaccharide Domain

The oligosaccharide portion of this compound is crucial for its sequence-specific recognition of DNA.[1] Its synthesis involves a multi-step process of assembling the individual sugar units with precise stereochemical control. Key methodologies employed include:

-

Glycosylation Reactions: The assembly of the different sugar moieties relies on various glycosylation strategies to form the characteristic glycosidic, thioester, and hydroxylamine linkages.[6][7]

-

Protecting Group Strategies: A complex interplay of protecting groups is necessary to mask reactive functional groups on the sugar units, allowing for regioselective reactions and subsequent deprotection to reveal the final structure.

Synthesis of the Aglycone Core (Calicheamicinone)

The aglycone, or "warhead," of this compound contains the reactive enediyne moiety responsible for DNA cleavage. Its synthesis is a landmark achievement in natural product synthesis. A generalized retrosynthetic analysis, as pioneered by Nicolaou, is depicted below.[3]

Caption: Retrosynthetic analysis of Calicheamicinone.

Key steps in the synthesis of the calicheamicinone core include:

-

The use of an asymmetric allylboration reaction to establish key stereocenters.

-

An intramolecular 1,3-dipolar cycloaddition of a nitrile oxide to form a crucial isoxazoline intermediate.

-

The stereospecific introduction of the enediyne moiety.

Synthesis of this compound Derivatives and Mimics

The development of synthetic mimics of this compound aims to simplify the complex structure while retaining biological activity, or to modulate its properties for specific applications.[8] These efforts often involve:

-

Truncated Analogues: Synthesis of derivatives lacking parts of the oligosaccharide to probe the minimal structural requirements for DNA binding and cleavage.[9]

-

Novel Triggering Mechanisms: Designing mimics with alternative activation mechanisms for the Bergman cyclization, moving away from the natural trisulfide trigger.

-

Simplified Enediyne Scaffolds: Exploration of more synthetically accessible enediyne cores.

Mechanism of Action

The biological activity of this compound is a finely tuned, multi-step process that culminates in the destruction of cellular DNA.

Caption: Activation and DNA cleavage mechanism of this compound.

The key events in the mechanism of action are:

-

DNA Recognition and Binding: The oligosaccharide portion of the molecule recognizes and binds to specific DNA sequences in the minor groove, with a preference for oligopyrimidine tracts.[1][10]

-

Reductive Activation: The methyl trisulfide group acts as a trigger. In the reducing environment of the cell, it is attacked by a nucleophile such as glutathione, leading to the formation of a thiol or thiolate.[4]

-

Intramolecular Cyclization: The newly formed thiolate undergoes an intramolecular Michael addition to an adjacent α,β-unsaturated ketone within the aglycone. This reaction changes the geometry of the enediyne ring system, increasing its strain.

-

Bergman Cyclization: The strained enediyne ring then undergoes a Bergman cyclization to form a highly reactive 1,4-didehydrobenzene (p-benzyne) diradical.[1]

-

DNA Damage: This diradical species abstracts hydrogen atoms from the deoxyribose backbone of DNA, leading to both single- and double-stranded DNA breaks.[2][11]

Biological Activity and Apoptosis Induction

The DNA damage inflicted by this compound triggers a cellular response that ultimately leads to programmed cell death, or apoptosis.

Apoptosis Signaling Pathway

This compound-induced apoptosis proceeds through a caspase-mediated mitochondrial amplification loop.[12] This pathway is independent of death receptors and p53.[2][12]

Caption: this compound-induced apoptosis signaling pathway.

The key steps in this signaling cascade are:

-

Initiation: DNA double-strand breaks induced by this compound lead to the activation of initiator caspases, such as caspase-2.[13]

-

Mitochondrial Involvement: Activated caspases can then trigger the activation of the pro-apoptotic protein Bax.[12] Bax promotes mitochondrial outer membrane permeabilization, leading to the release of cytochrome c into the cytoplasm.

-

Apoptosome Formation and Caspase-9 Activation: Released cytochrome c binds to Apaf-1 and pro-caspase-9 to form the apoptosome, which in turn activates caspase-9.[12]

-

Execution Phase: Activated caspase-9 then cleaves and activates effector caspases, most notably caspase-3.[12][14]

-

Amplification Loop: Activated caspase-3 can further amplify the apoptotic signal by cleaving and activating more upstream caspases, creating a positive feedback loop.

-

Cell Death: Active caspase-3 orchestrates the dismantling of the cell by cleaving a variety of cellular substrates, resulting in the morphological and biochemical hallmarks of apoptosis.

Quantitative Data on Biological Activity

The potency of this compound derivatives is typically assessed through in vitro cytotoxicity assays against various cancer cell lines and DNA cleavage assays.

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the cytotoxicity of a compound.

| Compound | Cell Line | IC50 | Reference |

| This compound γ1I mimic (simplified enediyne) | Various tumor cell lines | Potent cytotoxic activities | [8] |

| Gemtuzumab ozogamicin | AML patient cells | 2 to 10 ng cal/mL | [15] |

| Inotuzumab ozogamicin | Pediatric B-cell precursor ALL cells | 0.15 to 4.9 ng/mL | [16] |

| Diazonium-based mimics | - | Low nanomolar to micromolar | [17] |

Note: Direct IC50 values for the parent this compound γ1I are often difficult to find in public literature due to its extreme potency and are typically reported for its ADC forms or mimics.

DNA Cleavage Efficiency

The efficiency of DNA cleavage can be quantified by determining the concentration of the compound required to convert 50% of supercoiled plasmid DNA (Form I) to its nicked (Form II) and linear (Form III) forms (EC50).

| Compound | EC50 | Reference |

| Benzene-1,4-bisdiazonium mimic | 37.1 nM | [17] |

| Phenyl diazonium salt mimic | 18.8 µM | [15] |

Experimental Protocols

General Workflow for Synthesis and Evaluation

Caption: General experimental workflow.

DNA Cleavage Assay

Objective: To determine the ability of a this compound derivative to induce single- and double-stranded breaks in DNA.

Materials:

-

Supercoiled plasmid DNA (e.g., pBR322)

-

This compound derivative

-

Activating agent (e.g., β-mercaptoethanol or glutathione)

-

Reaction buffer (e.g., Tris-HCl, pH 7.5)

-

Agarose gel

-

DNA loading dye

-

Electrophoresis buffer (e.g., TAE or TBE)

-

DNA stain (e.g., ethidium bromide or SYBR Safe)

-

Gel imaging system

Protocol:

-

Prepare reaction mixtures containing a fixed amount of supercoiled plasmid DNA in the reaction buffer.

-

Add varying concentrations of the this compound derivative to the reaction mixtures.

-

Initiate the reaction by adding the activating agent.

-

Incubate the reactions at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding DNA loading dye containing a chelating agent (e.g., EDTA).

-

Load the samples onto an agarose gel.

-

Perform electrophoresis to separate the different DNA forms (supercoiled, nicked, and linear).

-

Stain the gel with a DNA stain and visualize the DNA bands using a gel imaging system.

-

Quantify the intensity of the bands corresponding to each DNA form to determine the extent of DNA cleavage at each concentration of the derivative.

-

Calculate the EC50 value from a dose-response curve.[17]

In Vitro Cytotoxicity Assay (e.g., WST-8 or MTT Assay)

Objective: To determine the concentration of a this compound derivative that inhibits the proliferation of cancer cells by 50% (IC50).

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound derivative

-

WST-8 or MTT reagent

-

Microplate reader

Protocol:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the this compound derivative in complete cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the derivative.

-

Incubate the cells for a specified period (e.g., 48 or 72 hours).

-

Add the WST-8 or MTT reagent to each well and incubate according to the manufacturer's instructions. This allows for the conversion of the reagent into a colored formazan product by metabolically active cells.

-

Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength.

-

Calculate the percentage of cell viability for each concentration relative to untreated control cells.

-

Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.[18][19]

Conclusion

This compound and its derivatives represent a powerful class of cytotoxic agents with a complex and fascinating mechanism of action. Their total synthesis is a testament to the ingenuity of modern organic chemistry. A thorough understanding of their chemical synthesis, DNA-cleaving properties, and the apoptotic pathways they induce is critical for the rational design of new and improved cancer therapeutics, particularly in the context of antibody-drug conjugates. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals working to harness the therapeutic potential of these remarkable molecules.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 5. inoue.f.u-tokyo.ac.jp [inoue.f.u-tokyo.ac.jp]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis of novel analogues of the this compound γ1 [ ] I and esperamicin A1B oligosaccharides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 8. Synthetic this compound mimics with novel initiation mechanisms: DNA cleavage, cytotoxicity, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cleavage behavior of this compound gamma 1 and this compound T - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structural and mechanistic insight into DNA bending by antitumour calicheamicins - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Cleavage of cellular DNA by this compound gamma1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Induction of apoptosis by enediyne antibiotic this compound thetaII proceeds through a caspase-mediated mitochondrial amplification loop in an entirely Bax-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Caspase-2 is a mediator of apoptotic signaling in response to gemtuzumab ozogamicin in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Caspase Cascade Activation During Apoptotic Cell Death of Human Lung Carcinoma Cells A549 Induced by Marine Sponge Callyspongia aerizusa - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

- 17. Tunable and Photoactivatable Mimics of this compound γ1 for DNA Cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

Calicheamicin γ1I: A Technical Guide to its Mode of Action in Tumor Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calicheamicin γ1I is a potent antitumor antibiotic produced by the bacterium Micromonospora echinospora. As a member of the enediyne class of natural products, it is renowned for its extraordinary cytotoxicity, which stems from its ability to induce double-stranded DNA breaks in target cells.[1][2] This remarkable potency has led to its successful incorporation as the cytotoxic payload in antibody-drug conjugates (ADCs), such as gemtuzumab ozogamicin (Mylotarg®) and inotuzumab ozogamicin (Besponsa®), for the targeted therapy of hematological malignancies.[1] This technical guide provides an in-depth exploration of the core mechanism of action of this compound γ1I in tumor cells, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

Core Mechanism of Action

The antitumor activity of this compound γ1I is a multi-step process that begins with its delivery to the target cell and culminates in the catastrophic cleavage of nuclear DNA.

Cellular Uptake and Activation

In its clinical application as part of an ADC, this compound γ1I is linked to a monoclonal antibody that targets a specific tumor-associated antigen on the cancer cell surface. The ADC-antigen complex is then internalized by the cell, typically into endosomes and lysosomes. The acidic environment of these organelles, along with the presence of intracellular reducing agents like glutathione, facilitates the cleavage of the linker, releasing the this compound γ1I payload into the cytoplasm.

Once liberated, the methyl trisulfide group of this compound γ1I is believed to undergo reductive cleavage. This event triggers a cascade of intramolecular reactions, including a Bergman cyclization of the enediyne core.[3] This cyclization generates a highly reactive para-benzyne diradical species.[3]

DNA Damage Cascade

The generated diradical is the ultimate weapon of this compound γ1I. It is a powerful hydrogen-abstracting species. The oligosaccharide tail of the this compound molecule guides it to the minor groove of the DNA double helix.[3] Once positioned, the diradical abstracts hydrogen atoms from the deoxyribose backbone of the DNA. This action initiates a series of oxidative reactions that result in the cleavage of the DNA strands. A key feature of this compound γ1I is its ability to cause double-strand breaks (DSBs), which are particularly cytotoxic and difficult for cancer cells to repair.[1][2]

Downstream Cellular Consequences

The induction of DNA DSBs by this compound γ1I triggers a robust DNA damage response (DDR) in the tumor cell. This response includes the phosphorylation of the histone variant H2AX (to form γH2AX), a sensitive marker of DSBs. The overwhelming DNA damage ultimately leads to two major cellular outcomes:

-

Cell Cycle Arrest: The DDR pathways activate cell cycle checkpoints, primarily at the G2/M phase, to prevent the cell from entering mitosis with damaged DNA.

-

Apoptosis: If the DNA damage is too extensive to be repaired, the cell is directed towards programmed cell death, or apoptosis.

This compound-induced apoptosis is primarily mediated through the intrinsic (mitochondrial) pathway. This process is characterized by the involvement of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of a caspase cascade, including caspase-9 and the executioner caspase-3. This apoptotic response appears to be independent of the p53 tumor suppressor protein.

Quantitative Data on this compound γ1I Activity

The potency of this compound γ1I is reflected in its activity at very low concentrations. While much of the publicly available data pertains to its use in ADCs, some studies have characterized the activity of the unconjugated molecule.

Table 1: DNA Cleavage and Binding Affinity of Unconjugated this compound γ1I

| Parameter | Value | Cell/System Type | Reference |

| DNA Double-Strand Break (DSB) to Single-Strand Break (SSB) Ratio | ~1:3 | Cellular DNA | [4] |

| Dissociation Constant (KD) for DNA Interaction | 135 nM | Synthetic 20mer DNA |

Table 2: Cytotoxicity of Unconjugated this compound γ1I in Tumor Cells

| Cell Line | Cancer Type | IC50 | Reference |

| HL-60 | Acute Promyelocytic Leukemia | low to sub-pg/mL range (as ADC payload) | [5] |

| Various ALL cell lines | Acute Lymphoblastic Leukemia | 0.15 to 4.9 ng/mL (as ADC payload) | |

| HeLa | Cervical Cancer | 6.71 µM (for a synthetic mimic) | [5] |

Note: There is a notable scarcity of publicly available, comprehensive tables of IC50 values for unconjugated this compound γ1I across a wide range of cancer cell lines. The data presented here are derived from specific studies and may not be broadly representative. Much of the quantitative cytotoxicity data is for this compound as part of an antibody-drug conjugate, where the IC50 is highly dependent on the antibody target and its expression level.

Table 3: Induction of Apoptosis and Cell Cycle Arrest by Unconjugated this compound γ1I

| Cell Line | Parameter | Observation | Concentration | Reference |

| BJAB | Apoptosis (DNA fragmentation) | Half-maximum induction | 10 pM | |

| - | Cell Cycle | Efficient arrest | Not specified | [4] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mode of action of this compound γ1I.

Plasmid DNA Cleavage Assay

Objective: To assess the ability of this compound γ1I to induce single- and double-strand breaks in purified plasmid DNA.

Materials:

-

Supercoiled plasmid DNA (e.g., pBR322)

-

This compound γ1I

-

Activating agent (e.g., β-mercaptoethanol or glutathione)

-

Reaction buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM NaCl)

-

DNA loading dye

-

Agarose

-

TAE or TBE buffer

-

DNA stain (e.g., ethidium bromide or SYBR Safe)

-

Gel electrophoresis system and power supply

-

UV transilluminator and gel documentation system

Protocol:

-

Prepare reaction mixtures in microcentrifuge tubes on ice. Each reaction should contain the reaction buffer, a fixed amount of supercoiled plasmid DNA (e.g., 200-500 ng), and the desired concentrations of this compound γ1I.

-

Initiate the reaction by adding the activating agent (e.g., final concentration of 1 mM β-mercaptoethanol).

-

Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding DNA loading dye containing a chelating agent (e.g., EDTA) and a denaturing agent (e.g., SDS).

-

Load the samples onto a 1% agarose gel prepared with TAE or TBE buffer and the DNA stain.

-

Perform electrophoresis at a constant voltage (e.g., 80-100 V) until the dye front has migrated an adequate distance.

-

Visualize the DNA bands on a UV transilluminator. Supercoiled (form I), nicked circular (form II, resulting from a single-strand break), and linear (form III, resulting from a double-strand break) forms of the plasmid will migrate at different rates.

-

Quantify the intensity of each band using gel documentation software to determine the percentage of each DNA form.

Cell Viability/Cytotoxicity Assay (CellTiter-Glo®)

Objective: To determine the concentration-dependent cytotoxicity of this compound γ1I on a panel of tumor cell lines.

Materials:

-

Tumor cell lines of interest

-

Complete cell culture medium

-

This compound γ1I

-

96-well opaque-walled microplates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Luminometer

Protocol:

-

Seed the tumor cells in a 96-well opaque-walled plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Allow the cells to adhere and resume growth for 24 hours in a humidified incubator at 37°C and 5% CO2.

-

Prepare serial dilutions of this compound γ1I in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the this compound γ1I dilutions to the respective wells. Include wells with medium and no drug as a negative control.

-

Incubate the plates for a desired period (e.g., 72 or 96 hours).

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

-

Add 100 µL of the CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence of each well using a luminometer.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control and plot the dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)

Objective: To quantify the percentage of cells undergoing apoptosis and necrosis following treatment with this compound γ1I.

Materials:

-

Tumor cell line

-

Complete cell culture medium

-

This compound γ1I

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat with various concentrations of this compound γ1I for a specified time (e.g., 24 or 48 hours). Include an untreated control.

-

Harvest the cells, including any floating cells in the medium, by trypsinization (for adherent cells) or centrifugation.

-

Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within 1 hour.

-

Set up appropriate compensation and gates using unstained, single-stained (Annexin V-FITC only and PI only) controls.

-

Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)

Objective: To determine the effect of this compound γ1I on the cell cycle distribution of tumor cells.

Materials:

-

Tumor cell line

-

Complete cell culture medium

-

This compound γ1I

-

PBS

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Protocol:

-

Seed cells and treat with this compound γ1I as described for the apoptosis assay.

-

Harvest the cells by trypsinization or centrifugation.

-

Wash the cells once with cold PBS.

-

Fix the cells by adding the cell pellet dropwise to cold 70% ethanol while vortexing to prevent clumping.

-

Incubate the fixed cells on ice for at least 30 minutes (or at -20°C for longer storage).

-

Centrifuge the fixed cells (e.g., 500 x g for 5 minutes) and discard the ethanol.

-

Wash the cell pellet twice with PBS.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples by flow cytometry.

-

Use the pulse width and pulse area parameters to gate out doublets and aggregates.

-

Generate a histogram of PI fluorescence intensity (DNA content) and use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound γ1I remains one of the most potent classes of cytotoxic agents ever discovered. Its intricate mode of action, centered on the generation of a DNA-cleaving diradical, leads to catastrophic double-strand breaks, cell cycle arrest, and apoptosis in tumor cells. While its systemic toxicity necessitates targeted delivery approaches like ADCs, a thorough understanding of its core mechanisms at the molecular and cellular level is crucial for the rational design of next-generation cancer therapies. The experimental protocols and data presented in this guide offer a framework for researchers to further investigate and harness the formidable power of this remarkable natural product.

References

- 1. This compound gamma 1I: an antitumor antibiotic that cleaves double-stranded DNA site specifically (1988) | Nada Zein | 564 Citations [scispace.com]

- 2. This compound gamma 1I: an antitumor antibiotic that cleaves double-stranded DNA site specifically - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Synthetic this compound mimics with novel initiation mechanisms: DNA cleavage, cytotoxicity, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for Calicheamicin Antibody-Drug Conjugate (ADC) Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calicheamicins are a class of potent enediyne antitumor antibiotics that function by binding to the minor groove of DNA and inducing double-strand breaks, ultimately leading to apoptosis.[1][2][3] This potent cytotoxic activity makes them highly effective payloads for antibody-drug conjugates (ADCs), a targeted cancer therapy approach. ADCs combine the specificity of a monoclonal antibody (mAb) against a tumor-associated antigen with the cell-killing power of a cytotoxic agent.[4][5]

Two calicheamicin-based ADCs have received regulatory approval: gemtuzumab ozogamicin (Mylotarg®) targeting CD33 for acute myeloid leukemia (AML) and inotuzumab ozogamicin (Besponsa®) targeting CD22 for acute lymphoblastic leukemia (ALL).[4][6] These first-generation ADCs have demonstrated the clinical potential of this payload class. However, they are associated with challenges such as heterogeneity, aggregation, and linker instability, which can impact their therapeutic window.[4][6]

Recent advancements in ADC technology, including site-specific conjugation and novel linker designs, aim to improve the homogeneity, stability, and overall therapeutic index of this compound ADCs.[4][6] This document provides detailed application notes and protocols for the development and characterization of this compound ADCs, intended to guide researchers in this field.

Mechanism of Action and Signaling Pathway

The mechanism of action of this compound ADCs begins with the binding of the antibody component to its target antigen on the surface of a cancer cell. This is followed by internalization of the ADC-antigen complex, typically via endocytosis.[2] Once inside the cell, the ADC is trafficked to the lysosome, where the acidic environment and lysosomal enzymes cleave the linker, releasing the this compound payload.[2]

The released this compound then translocates to the nucleus and binds to the minor groove of DNA, with a preference for TCCT/AGGA sequences.[7][8] The trisulfide group in the this compound molecule acts as a trigger.[8] Intracellular reducing agents, such as glutathione, reduce the trisulfide, initiating a Bergman cyclization reaction.[3] This reaction generates a highly reactive para-benzyne diradical, which abstracts hydrogen atoms from the deoxyribose backbone of DNA, causing double-strand breaks.[1][3]

These DNA double-strand breaks trigger a DNA damage response (DDR), primarily mediated by the ATM (ataxia-telangiectasia mutated) and ATR (ATM and Rad3-related) kinases and their downstream effectors, Chk2 and Chk1.[9][10] This signaling cascade leads to cell cycle arrest, typically at the G2/M phase, and ultimately initiates the intrinsic (mitochondrial) pathway of apoptosis.[9][11] The process involves the activation of caspase-2 and subsequently caspase-3, leading to the execution of programmed cell death.[11][12]

References

- 1. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ascopubs.org [ascopubs.org]

- 3. agilent.com [agilent.com]

- 4. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 5. Gemtuzumab ozogamicin for de novo acute myeloid leukemia: final efficacy and safety updates from the open-label, phase III ALFA-0701 trial | Haematologica [haematologica.org]

- 6. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. news-medical.net [news-medical.net]

- 10. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Two-Step Immunocapture LC/MS/MS Assay for Plasma Stability and Payload Migration Assessment of Cysteine-Maleimide-Based Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]

Application Notes and Protocols for In Vivo Studies with Calicheamicin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calicheamicins are a class of potent enediyne antitumor antibiotics isolated from the bacterium Micromonospora echinospora. Their extreme cytotoxicity has made them a key payload for antibody-drug conjugates (ADCs), a targeted cancer therapy that delivers cytotoxic agents directly to cancer cells, minimizing damage to healthy tissues.[1][2] Calicheamicin γ1 is the most notable member of this class and is utilized in several approved and investigational ADCs.[1] This document provides detailed application notes and protocols for designing and conducting in vivo studies with this compound-based ADCs.

Mechanism of Action

This compound exerts its cytotoxic effect by binding to the minor groove of DNA and inducing double-strand breaks (DSBs).[1][3] This process is initiated by the reduction of a trisulfide group within the this compound molecule, which triggers a Bergman cyclization to produce a highly reactive para-phenylene diradical.[1][3] This diradical then abstracts hydrogen atoms from the deoxyribose backbone of DNA, leading to the formation of DSBs.[1][3] The resulting DNA damage activates cellular DNA damage response (DDR) pathways, which, if the damage is irreparable, ultimately lead to apoptosis (programmed cell death).[4][5]

Experimental Design and Protocols

A well-designed in vivo study is critical to evaluate the efficacy and safety of this compound-based ADCs. The following protocols provide a framework for conducting such studies in a xenograft mouse model.

Animal Model Selection and Cell Line Preparation

-

Animal Model: Immunocompromised mice (e.g., NOD-SCID, NSG) are commonly used for establishing xenograft models with human cancer cell lines. The choice of strain should be justified based on the tumor model and study objectives. All animal procedures must be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

-

Cell Line Selection: Choose a cancer cell line that expresses the target antigen for the ADC's monoclonal antibody. The level of antigen expression can significantly impact ADC efficacy.

-

Cell Culture: Culture the selected cell line under standard conditions (e.g., 37°C, 5% CO2) in the recommended growth medium supplemented with fetal bovine serum and antibiotics. Ensure cells are in the logarithmic growth phase and have high viability (>95%) before implantation.

Tumor Implantation

-

Subcutaneous Xenograft Model:

-

Harvest and wash the cancer cells with sterile phosphate-buffered saline (PBS).

-

Resuspend the cells in a 1:1 mixture of PBS and Matrigel (or another appropriate extracellular matrix) at a concentration of 1 x 10^7 cells/mL.

-

Inject 100 µL of the cell suspension (1 x 10^6 cells) subcutaneously into the right flank of each mouse.

-

-

Orthotopic or Disseminated Models: For certain cancer types, orthotopic (injection into the organ of origin) or intravenous injection (for hematological malignancies) may be more clinically relevant. These procedures require specialized techniques and should be performed by experienced personnel.

Animal Randomization and Grouping

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).

-

Typical treatment groups include:

-

Vehicle control (the formulation buffer for the ADC)

-

Non-binding ADC control (an ADC with the same payload but an antibody that does not target an antigen on the tumor cells)

-

Unconjugated antibody control

-

This compound-ADC at various dose levels

-

Dosing and Administration

-

Dosing: The optimal dose of the this compound-ADC should be determined in preliminary dose-range finding studies. Published studies with similar ADCs can provide a starting point. For example, single intravenous bolus doses of 3 mg/kg have shown efficacy in mouse models.[6] Fractionated dosing regimens may also be explored to improve tolerability.

-

Administration: Administer the ADC intravenously (IV) via the tail vein. The formulation should be prepared according to the manufacturer's instructions.

Monitoring and Endpoints

-

Tumor Volume Measurement: Measure tumor dimensions (length and width) with digital calipers two to three times per week. Calculate tumor volume using the formula:

-

Tumor Volume (mm³) = (Length x Width²) / 2

-

-

Body Weight: Monitor the body weight of each mouse two to three times per week as an indicator of toxicity. A body weight loss of more than 20% is often a humane endpoint.

-

Clinical Observations: Observe the animals daily for any signs of distress, such as changes in behavior, posture, or grooming.

-

Euthanasia Criteria: Establish clear humane endpoints, such as tumor volume exceeding a certain size (e.g., 2000 mm³), significant body weight loss, or severe clinical signs of toxicity.

-

Sample Collection: At the end of the study, collect blood for pharmacokinetic analysis and tumors and other tissues for pharmacodynamic and biomarker analysis.

Pharmacokinetic (PK) Analysis

-

Blood Sampling: Collect blood samples at various time points after ADC administration (e.g., 1, 6, 24, 48, 96, and 168 hours) via tail vein or terminal cardiac puncture.

-

Analyte Measurement: Use validated analytical methods, such as ELISA or LC-MS/MS, to measure the concentrations of the total antibody, conjugated ADC, and free this compound in plasma.

-

PK Parameters: Calculate key pharmacokinetic parameters, including clearance, volume of distribution, and half-life.

Pharmacodynamic (PD) and Biomarker Analysis

-

Tumor Tissue Analysis:

-

Immunohistochemistry (IHC): Analyze the expression of the target antigen and biomarkers of DNA damage (e.g., γH2AX) and apoptosis (e.g., cleaved caspase-3) in tumor sections.

-

Western Blotting: Quantify the levels of key proteins in the DNA damage response and apoptotic pathways.

-

-

Blood-based Biomarkers: Monitor changes in circulating tumor cells or soluble biomarkers that may correlate with treatment response.

Data Presentation

Summarize quantitative data in a clear and organized table to facilitate comparison between treatment groups.

Table 1: Efficacy and Toxicity of a this compound-ADC in a Xenograft Model

| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change at Day 21 (%) ± SEM |

| Vehicle Control | - | 1500 ± 150 | - | 5 ± 2 |

| Non-binding ADC | 3 | 1450 ± 140 | 3.3 | 4 ± 2.5 |

| Unconjugated Antibody | 10 | 1300 ± 135 | 13.3 | 5.5 ± 2 |

| This compound-ADC | 1 | 800 ± 90 | 46.7 | -2 ± 3 |

| This compound-ADC | 3 | 200 ± 45 | 86.7 | -8 ± 4 |

Tumor Growth Inhibition (TGI) is calculated using the formula: TGI (%) = [1 - (Mean tumor volume of treated group at end / Mean tumor volume of control group at end)] x 100

Mandatory Visualizations

Signaling Pathway of this compound-Induced Cell Death

Caption: this compound-ADC induced cell death pathway.

Experimental Workflow for In Vivo Studies

Caption: Workflow for a typical in vivo xenograft study.

References

- 1. researchgate.net [researchgate.net]

- 2. Model‐Informed Therapeutic Dose Optimization Strategies for Antibody–Drug Conjugates in Oncology: What Can We Learn From US Food and Drug Administration–Approved Antibody–Drug Conjugates? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Apoptosis - Wikipedia [en.wikipedia.org]

- 4. journals.biologists.com [journals.biologists.com]

- 5. Changing of the Guard: How ATM Hands Off DNA Double-Strand Break Signaling to ATR - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for the Determination of Calicheamicin Drug-to-Antibody Ratio (DAR)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a promising class of targeted cancer therapeutics designed to selectively deliver potent cytotoxic agents to tumor cells.[1][2] Calicheamicins are a class of enediyne antitumor antibiotics that are exceptionally potent cytotoxic payloads used in ADCs due to their ability to cause double-strand DNA breaks.[][4][5] Two approved calicheamicin-containing ADCs are Mylotarg (gemtuzumab ozogamicin) and Besponsa (inotuzumab ozogamicin).[6]

A critical quality attribute (CQA) of any ADC is the drug-to-antibody ratio (DAR), which defines the average number of drug molecules conjugated to a single antibody.[1][7][8] The DAR significantly impacts the ADC's efficacy, pharmacokinetics, and toxicity.[8][9] A low DAR may result in reduced potency, while a high DAR can lead to instability, aggregation, and increased toxicity.[6][8] Therefore, accurate and reproducible determination of the DAR is essential throughout the discovery, development, and manufacturing of this compound-based ADCs.

This document provides detailed application notes and protocols for the three most common analytical techniques used to determine the DAR of this compound ADCs: UV-Vis Spectroscopy, Hydrophobic Interaction Chromatography (HIC), and Mass Spectrometry (MS).

Mechanism of Action of this compound ADCs

This compound-based ADCs function by targeting a specific antigen on the surface of cancer cells. Upon binding, the ADC is internalized, typically into lysosomes.[6] Inside the cell, the linker connecting the this compound to the antibody is cleaved, releasing the potent payload.[6] The released this compound is then activated, leading to the generation of a diradical species that can bind to the minor groove of DNA and cause double-strand breaks, ultimately inducing apoptosis.[][4][5]

Caption: Mechanism of action of a this compound-based ADC.

Experimental Methodologies for DAR Calculation

Several analytical techniques can be employed to determine the DAR of this compound ADCs. The choice of method depends on the stage of development, the specific characteristics of the ADC, and the level of detail required.

UV-Vis Spectroscopy

UV-Vis spectroscopy is a straightforward and rapid method for determining the average DAR of an ADC population.[10][11][12][13] This technique relies on the Beer-Lambert law and requires that the antibody and the cytotoxic drug have distinct maximum absorbance wavelengths.[] Typically, proteins exhibit a maximum absorbance at 280 nm, while this compound has a characteristic absorbance at a different wavelength.

Principle: By measuring the absorbance of the ADC at two wavelengths (e.g., 280 nm and the λmax of this compound) and knowing the extinction coefficients of the antibody and the drug at these wavelengths, the concentrations of both components can be determined, and the average DAR can be calculated.[10][]

Protocol for UV-Vis Spectroscopy:

-

Determine Extinction Coefficients:

-

Accurately determine the concentration of the unconjugated antibody and the free this compound drug-linker.

-

Measure the absorbance of each solution at both 280 nm and the λmax of the drug.

-

Calculate the molar extinction coefficients (ε) for both the antibody and the drug at both wavelengths using the Beer-Lambert law (A = εcl).

-

-

Sample Preparation:

-

Prepare the this compound ADC sample in a suitable buffer (e.g., PBS).

-

Ensure the sample is free of interfering substances.

-

-

Absorbance Measurement:

-

Measure the absorbance of the ADC sample at 280 nm (A_280) and the λmax of the this compound (A_λmax).

-

-

DAR Calculation:

-